

Physicochemical properties of 6-(methylsulfonyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-(Methylsulfonyl)nicotinic acid*

Cat. No.: B2585967

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An In-depth Technical Guide to the Physicochemical Properties of 6-(Methylsulfonyl)pyridine-3-carboxylic Acid

Authored by: A Senior Application Scientist Abstract

6-(Methylsulfonyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid and a methylsulfonyl group. This unique combination of functional groups confers a specific set of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and drug discovery. The electron-withdrawing nature of the methylsulfonyl moiety and the hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen are critical determinants of its interaction with biological targets and its overall pharmacokinetic profile. This guide provides a comprehensive technical overview of its core physicochemical properties, detailing the experimental methodologies for their determination and discussing the implications for drug development.

Molecular Structure and Identity

A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior and properties.

- IUPAC Name: 6-(Methylsulfonyl)pyridine-3-carboxylic acid
- Synonyms: **6-(Methylsulfonyl)nicotinic acid**

- CAS Number: 145333-33-7
- Chemical Formula: C₇H₇NO₄S
- Molecular Weight: 201.20 g/mol

Caption: Chemical structure of 6-(methylsulfonyl)pyridine-3-carboxylic acid.

Core Physicochemical Properties

The interplay between the aromatic pyridine ring, the acidic carboxyl group, and the polar, electron-withdrawing sulfonyl group dictates the compound's behavior in various environments. These properties are paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

The pKa values define the ionization state of the molecule across a range of pH values, which directly impacts its solubility, permeability, and target binding. This molecule possesses two key ionizable centers: the carboxylic acid and the pyridine nitrogen.

- Carboxylic Acid (pKa₁): This group is acidic. Its pKa is influenced by the strong electron-withdrawing effect of the adjacent methylsulfonyl group on the pyridine ring, which stabilizes the carboxylate anion, thereby increasing its acidity (lowering its pKa) relative to benzoic acid.
- Pyridine Nitrogen (pKa₂): The lone pair of electrons on the pyridine nitrogen imparts basic properties. However, the potent electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the pyridine ring.

Table 1: Predicted and Experimental Physicochemical Data

Parameter	Value	Source/Method
Melting Point	218-220 °C	Combi-Blocks
pKa (acid)	3.14 (Predicted)	ChemAxon
pKa (base)	-1.9 (Predicted)	ChemAxon
LogP	0.21 (Predicted)	ChemAxon
Aqueous Solubility	1.83 g/L (Predicted)	ChemAxon

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate determination of the ionization constants.

- System Preparation: A solution of 6-(methylsulfonyl)pyridine-3-carboxylic acid is prepared in a suitable solvent system (e.g., methanol/water) to ensure complete solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH electrode and an automatic titrator to ensure precise volume additions and stable pH readings. The entire system is maintained at a constant temperature (e.g., 25 °C).
- Data Analysis: The titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point. Specialized software is often used to refine the pKa values by fitting the entire titration curve, which is crucial for compounds with overlapping pKa values or low solubility.

Causality Behind Experimental Choices:

- Co-Solvent System: Using a co-solvent is essential for compounds that may not be fully soluble in water at the required concentration, preventing inaccurate results due to precipitation.
- Inert Atmosphere: The titration vessel is purged with nitrogen gas to eliminate dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the analyte's pKa values.

Lipophilicity (LogP)

Lipophilicity, measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a molecule's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method (OECD 107)

This is the gold-standard method for LogP determination.

- Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are pre-saturated by shaking them together for 24 hours to ensure thermodynamic equilibrium.
- Partitioning: A known amount of the compound is dissolved in the aqueous phase. This solution is then combined with the pre-saturated n-octanol in a separatory funnel and shaken vigorously until partitioning equilibrium is achieved.
- Quantification: After separation of the two phases (often aided by centrifugation), the concentration of the compound in each phase is accurately measured using a validated analytical technique, typically HPLC-UV.
- Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Trustworthiness through Self-Validation:

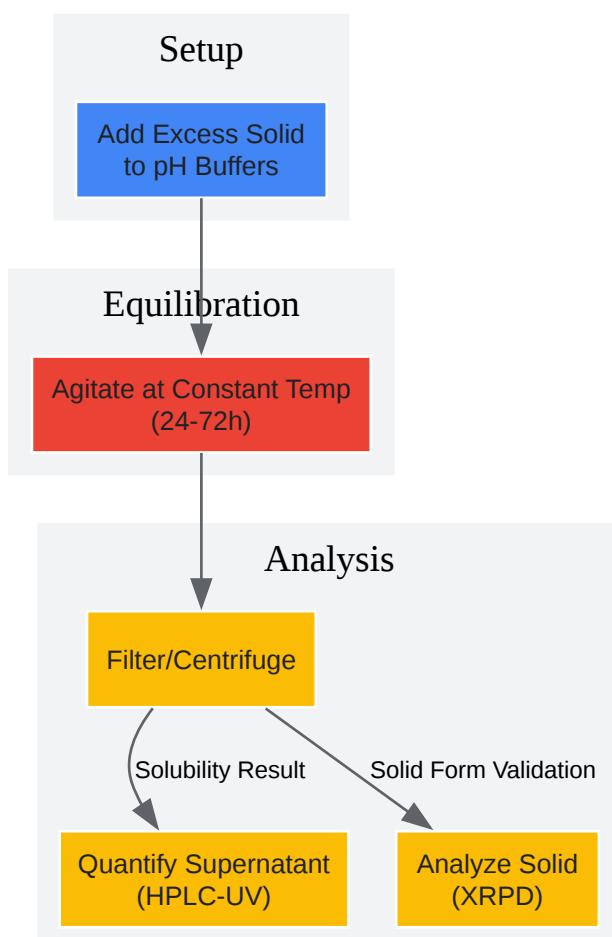
- A critical validation step is to perform a mass balance calculation. The sum of the total mass of the compound recovered from both the octanol and aqueous phases should be within a narrow margin (e.g., $\pm 5\%$) of the initial mass added to the system. This confirms the accuracy of the measurements and ensures no material was lost to adsorption or degradation.

Aqueous Solubility

Solubility is a gatekeeper property for oral absorption and formulation development.

Experimental Protocol: Thermodynamic Solubility Assay

- **Equilibration:** An excess amount of the solid compound is added to a series of vials containing aqueous buffers of different, physiologically relevant pH values. The vials are then agitated at a constant temperature until the system reaches equilibrium (typically 24-72 hours), meaning the concentration of the dissolved compound no longer changes.
- **Separation:** The saturated solution is carefully separated from the remaining solid by filtration or centrifugation.
- **Analysis:** The concentration of the compound in the clear filtrate or supernatant is determined by HPLC-UV.
- **Solid State Characterization:** The remaining solid should be analyzed by techniques such as X-ray Powder Diffraction (XRPD) to confirm that the compound's solid form did not change (e.g., convert to a different polymorph or a hydrate) during the experiment.



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Caption: Workflow for thermodynamic solubility determination.

Chemical Stability

Assessing the stability of a compound under various stress conditions is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways.

Forced Degradation (Stress Testing) Protocol:

- Stress Conditions: Solutions of the compound are subjected to a battery of harsh conditions as prescribed by ICH guidelines (Q1A):
 - Hydrolytic: Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at elevated temperatures.
 - Oxidative: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
 - Photolytic: Exposure to a controlled light source with both UV and visible outputs.
- Analysis: At specified time points, samples are analyzed using a stability-indicating HPLC method. This is a method that has been specifically developed and validated to separate the intact parent compound from all potential degradation products.
- Peak Purity and Identification: A photodiode array (PDA) detector is used to assess the purity of the parent peak. Mass spectrometry (LC-MS) is employed to identify the structures of any significant degradants.

Implications for Drug Development

The physicochemical profile of 6-(methylsulfonyl)pyridine-3-carboxylic acid makes it a versatile building block:

- Target Engagement: The carboxylic acid is a potent hydrogen bond donor and acceptor and can form salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site.

- Solubility and PK Modulation: The methylsulfonyl group is a polar, metabolically stable moiety that can improve aqueous solubility and resist oxidative metabolism, potentially leading to a more favorable pharmacokinetic profile.
- Scaffold Hopping: It can serve as a bioisosteric replacement for other acidic heterocycles, allowing for fine-tuning of properties while maintaining key binding interactions.

Conclusion

6-(Methylsulfonyl)pyridine-3-carboxylic acid presents a well-defined set of physicochemical properties that are highly relevant to modern drug discovery. Its acidity, moderate lipophilicity, and potential for good aqueous solubility, driven by the combination of its functional groups, make it an attractive scaffold. The rigorous, validated experimental protocols outlined in this guide provide a clear framework for the characterization of this and similar molecules, ensuring the generation of high-quality, reliable data essential for advancing drug development programs.

- To cite this document: BenchChem. [Physicochemical properties of 6-(methylsulfonyl)pyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2585967#physicochemical-properties-of-6-methylsulfonyl-pyridine-3-carboxylic-acid\]](https://www.benchchem.com/product/b2585967#physicochemical-properties-of-6-methylsulfonyl-pyridine-3-carboxylic-acid)

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